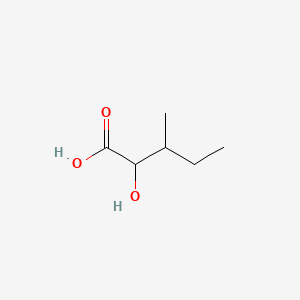
2-ヒドロキシ-3-メチルペンタン酸
概要
説明
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method for synthesizing 2-hydroxy-3-methylpentanoic acid involves the hydroxylation of 3-methylpentanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions.
Biochemical Synthesis: Another approach involves the enzymatic conversion of 3-methylpentanoic acid using specific hydroxylase enzymes that introduce the hydroxy group at the second carbon position.
Industrial Production Methods: Industrial production of 2-hydroxy-3-methylpentanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Types of Reactions:
Oxidation: 2-Hydroxy-3-methylpentanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, esters.
科学的研究の応用
2-Hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the metabolism of branched-chain amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The precise mechanism of action for 2-hydroxy-3-methylpentanoic acid remains an area of ongoing research. It may interact with cellular processes, enzymes, or receptors, influencing metabolic pathways or signaling cascades. Understanding its biological targets is crucial for uncovering its role in physiological contexts .
生化学分析
Biochemical Properties
2-Hydroxy-3-methylpentanoic acid is involved in the regulation of fatty acid oxidation. It is generated by the reduction of 2-Keto-3-methylvaleric acid, possibly through the action of lactate dehydrogenase . This compound interacts with enzymes such as carnitine palmitoyltransferase I and acyl-CoA oxidase, which are responsible for the transport and oxidation of fatty acids . These interactions highlight the importance of 2-Hydroxy-3-methylpentanoic acid in energy metabolism and lipid regulation.
Cellular Effects
2-Hydroxy-3-methylpentanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of GABA receptors, leading to inhibitory effects on brain activity . Additionally, it plays a role in the metabolism of isoleucine, impacting cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-3-methylpentanoic acid involves the inhibition of key enzymes such as carnitine palmitoyltransferase I and acyl-CoA oxidase . By inhibiting these enzymes, the compound regulates the transport and oxidation of fatty acids within the mitochondria. This regulation is crucial for maintaining cellular energy balance and metabolic homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3-methylpentanoic acid have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-Hydroxy-3-methylpentanoic acid remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular metabolism and energy production.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3-methylpentanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid oxidation and improve metabolic efficiency . At high doses, it can lead to toxic effects and adverse reactions, including disruptions in cellular energy balance and metabolic pathways . These dosage-dependent effects highlight the importance of careful regulation and monitoring in experimental settings.
Metabolic Pathways
2-Hydroxy-3-methylpentanoic acid is involved in the metabolism of isoleucine, where it is derived from the reduction of 2-Keto-3-methylvaleric acid . The compound interacts with enzymes such as lactate dehydrogenase, which facilitates its conversion and integration into metabolic pathways . These interactions influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3-methylpentanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. The transport mechanisms ensure that 2-Hydroxy-3-methylpentanoic acid reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
2-Hydroxy-3-methylpentanoic acid is localized within specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of the compound is crucial for its role in regulating fatty acid oxidation and energy metabolism.
類似化合物との比較
3-Hydroxy-2-methylpentanoic acid: Similar in structure but with the hydroxy group at the third carbon and the methyl group at the second carbon.
2-Hydroxy-3-methylbutanoic acid: A shorter chain analog with similar functional groups.
2-Hydroxy-3-methylhexanoic acid: A longer chain analog with similar functional groups.
Uniqueness: 2-Hydroxy-3-methylpentanoic acid is unique due to its specific arrangement of the hydroxy and methyl groups, which imparts distinct chemical and biological properties. Its branched structure and specific functional groups make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862016 | |
| Record name | 2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-15-3 | |
| Record name | 2-Hydroxy-3-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


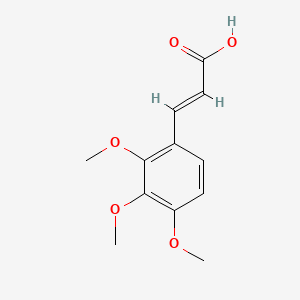
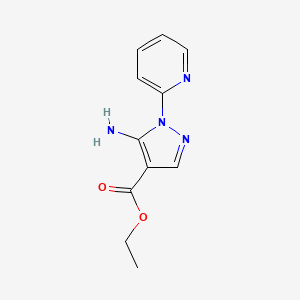
![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)
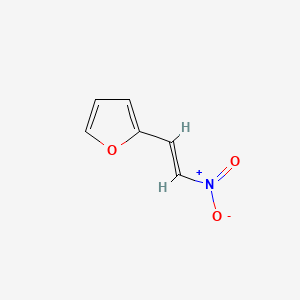

![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)



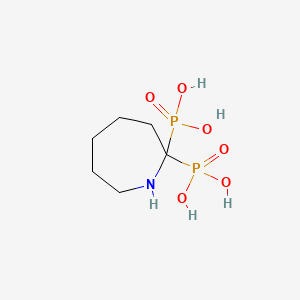
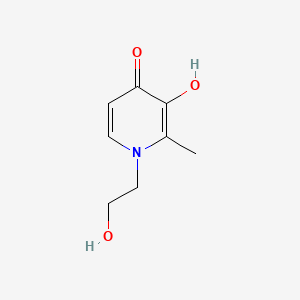
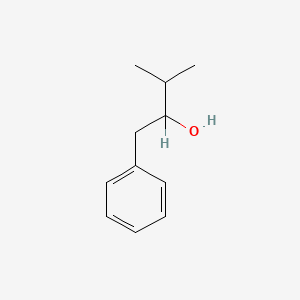
![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)
